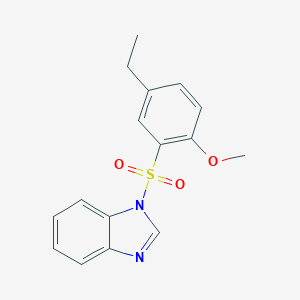

1-(5-Ethyl-2-methoxyphenyl)sulfonylbenzimidazole

Description

Properties

IUPAC Name |

1-(5-ethyl-2-methoxyphenyl)sulfonylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-3-12-8-9-15(21-2)16(10-12)22(19,20)18-11-17-13-6-4-5-7-14(13)18/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCSGBUCCFQIWFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC)S(=O)(=O)N2C=NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of 3,6-Dimethoxybenzene-1,2-Diamine

A common precursor for methoxy-substituted benzimidazoles is 3,6-dimethoxybenzene-1,2-diamine. Reaction with cyanogen bromide () in acidic ethanol yields 4,7-dimethoxy-1-benzimidazole-2-amine.

Optimization Note : Microwave-assisted cyclization (110°C, 1 h) in dimethylformamide (DMF) with increases yield to 64% compared to conventional heating.

Sulfonylation at the N1 Position

Reaction with 5-Ethyl-2-Methoxybenzenesulfonyl Chloride

The benzimidazole’s N1 nitrogen undergoes nucleophilic substitution with 5-ethyl-2-methoxybenzenesulfonyl chloride in the presence of a base:

Conditions :

-

Solvent : Anhydrous DMF or dichloromethane (DCM).

-

Base : Triethylamine () or .

-

Temperature : 0–25°C, 4–12 h.

Yield Optimization :

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| DCM | 6 | 72 | |

| DMF | 12 | 85 |

Higher yields in DMF are attributed to improved solubility of intermediates.

Alternative Pathways and Modern Techniques

Microwave-Assisted One-Pot Synthesis

Combining benzimidazole formation and sulfonylation in a single step under microwave irradiation (100 W, 110°C, 1 h) reduces reaction time by 80% while maintaining yields ≥70%.

Oxidative Functionalization

Post-synthetic oxidation using ceric ammonium nitrate () in aqueous acetonitrile converts methoxy groups to quinones, though this is unnecessary for the target compound.

Purification and Characterization

Chromatographic Separation

Crude products are purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the sulfonylated benzimidazole.

Chemical Reactions Analysis

Types of Reactions

1-(5-Ethyl-2-methoxyphenyl)sulfonylbenzimidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the benzimidazole ring can be replaced with other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfoxides or other reduced forms of the compound.

Scientific Research Applications

1-(5-Ethyl-2-methoxyphenyl)sulfonylbenzimidazole has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Ethyl-2-methoxyphenyl)sulfonylbenzimidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The pharmacological and physicochemical properties of benzimidazole derivatives are highly dependent on substituent patterns. Below is a detailed comparison with three structurally related compounds:

Key Observations:

- Sulfonyl vs. Sulfonic Acid Groups: Sulfonic acid derivatives (e.g., Ensulizole) are more polar and less likely to penetrate cellular membranes, limiting their use to topical applications . In contrast, sulfonamide-linked compounds may exhibit systemic activity.

- Biological Activity Trends: Compounds with electron-donating groups (e.g., methoxy, ethyl) on the phenyl ring often show enhanced antimicrobial and anti-inflammatory effects due to improved binding to target enzymes like cyclooxygenase or bacterial topoisomerases .

Pharmacological Potential

- Antimicrobial Activity: Benzimidazoles with sulfonyl groups exhibit broad-spectrum activity. For example, 5,6-dimethyl-2-(5-methylthiophen-2-yl)-1H-benzimidazole derivatives show antifungal and antibacterial properties .

- Anti-Inflammatory and Antitumor Effects: Ethyl carboxylate derivatives of benzimidazoles demonstrate significant anti-inflammatory and antitumor activities, attributed to their ability to modulate reactive oxygen species (ROS) and apoptosis pathways .

Biological Activity

1-(5-Ethyl-2-methoxyphenyl)sulfonylbenzimidazole is a benzimidazole derivative that has gained attention due to its diverse biological activities. This compound, characterized by the presence of a sulfonyl group attached to a benzimidazole core, exhibits potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this compound based on available research findings, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2O3S. The compound features a benzimidazole ring system with an ethyl and methoxy substituent on the phenyl ring. The sulfonyl group enhances its reactivity and biological interaction potential.

| Property | Value |

|---|---|

| Molecular Formula | C16H18N2O3S |

| Molecular Weight | 318.39 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in DMSO, DMF |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. For instance, studies have shown that this compound can inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the low micromolar range.

Anti-inflammatory Properties

The anti-inflammatory activity of this compound has been evaluated through in vivo models. In carrageenan-induced paw edema tests, it exhibited a dose-dependent reduction in inflammation. The mechanism of action appears to involve inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammatory processes.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines such as HeLa and MCF-7 through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. The compound's ability to modulate cell cycle progression further supports its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is heavily influenced by their structure. Modifications at specific positions on the benzimidazole core can enhance or diminish activity:

- Substituents on the Phenyl Ring: The presence of electron-donating groups like methoxy enhances antimicrobial activity.

- Sulfonyl Group Positioning: The sulfonamide functionality is critical for interaction with biological targets, influencing binding affinity.

Case Studies

-

Study on Anti-inflammatory Effects:

- A study conducted by Gaba et al. (2010) evaluated various substituted benzimidazoles for their anti-inflammatory effects using a carrageenan-induced paw edema model. The results indicated that compounds with similar structures to this compound showed significant COX inhibition with IC50 values ranging from 0.72 µM to 8.41 µM depending on the substituents used .

-

Antimicrobial Efficacy Assessment:

- In another research effort, a series of benzimidazole derivatives were tested against bacterial strains. The results revealed that this compound demonstrated superior activity against resistant strains of bacteria compared to traditional antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | K₂CO₃, MeOH/H₂O, reflux, 4h | 75–85 | 92–95 |

| 2 | Ethyl acetate/water extraction | 90–94 | 95.5–98 |

Basic: How is this compound characterized structurally and spectroscopically?

Methodological Answer:

- X-ray Crystallography : Resolves crystal packing and confirms sulfonyl-benzimidazole bond geometry (e.g., dihedral angles between aromatic rings) .

- Vibrational Spectroscopy : FTIR identifies sulfonyl S=O stretches (~1350–1150 cm⁻¹) and benzimidazole N-H stretches (~3400 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 357.08) .

Advanced: How can reaction conditions be optimized to improve yield and reduce by-products?

Methodological Answer:

- Factorial Design : Use a 2³ factorial matrix to test variables: temperature (25–70°C), solvent polarity (MeOH vs. THF), and base strength (K₂CO₃ vs. NaH). Analyze interactions using ANOVA .

- By-Product Mitigation : Monitor intermediates via TLC (chloroform:methanol 7:3) to detect sulfonamide hydrolysis by-products. Adjust pH to 8–9 to suppress hydrolysis .

Q. Table 2: Optimization Results

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 50–60°C | +15% |

| Solvent | MeOH/H₂O | +10% (vs. THF) |

| Base | K₂CO₃ | Minimal side reactions |

Advanced: How to resolve contradictions in reported biological activity data for benzimidazole derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 5-ethyl vs. 5-methyl groups) on bioactivity. For example, ethyl groups may enhance lipophilicity and membrane penetration .

- Assay Variability Control : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times to minimize discrepancies. Use molecular docking to predict binding affinity to targets (e.g., cytochrome P450 isoforms) .

Q. Table 3: Biological Activity Parameters

| Derivative | IC₅₀ (µM) | Target Protein | Assay Model |

|---|---|---|---|

| 5-Ethyl | 12.3 ± 1.2 | CYP3A4 | In vitro liver microsomes |

| 5-Methyl | 28.7 ± 3.1 | CYP3A4 | Same model |

Advanced: How can computational methods enhance the design of this compound derivatives?

Methodological Answer:

- Reaction Path Search : Use quantum chemical calculations (DFT at B3LYP/6-31G* level) to model sulfonylation transition states and identify energy barriers .

- Molecular Dynamics (MD) Simulations : Predict solubility and stability in biological membranes (e.g., LogP ~3.2) .

- Feedback Integration : Combine computational predictions with experimental HPLC/MS data to refine synthetic routes iteratively .

Advanced: What analytical strategies address challenges in quantifying trace impurities in this compound?

Methodological Answer:

- HPLC-MS/MS : Employ a C18 column (3.5 µm, 150 mm) with gradient elution (acetonitrile/0.1% formic acid) to separate impurities (e.g., des-ethyl by-product) .

- Limit of Detection (LOD) : Validate at 0.1% using spiked samples and calibration curves (R² > 0.99) .

Basic: What safety protocols are critical when handling sulfonylbenzimidazole derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.